4-Hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid

Übersicht

Beschreibung

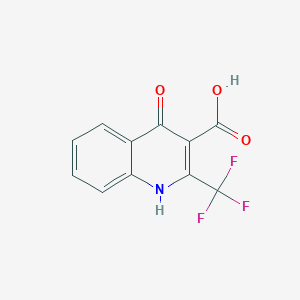

4-Hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and significant biological activities. This compound features a quinoline core substituted with a hydroxyl group at the 4-position, a trifluoromethyl group at the 2-position, and a carboxylic acid group at the 3-position. The presence of these functional groups imparts distinct chemical and biological properties, making it a valuable compound in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of anthranilic acid derivatives with trifluoromethyl ketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes further cyclization and oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Carboxylic Acid Reactivity

The carboxylic acid group at position 3 undergoes typical acid-derived transformations:

Hydroxyl Group Reactivity

The hydroxyl group at position 4 participates in substitution and oxidation reactions:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Alkylation | Ethyl iodide, K₂CO₃ in DMF | 4-Ethoxy-2-(trifluoromethyl)quinoline-3-carboxylic acid | Steric hindrance reduces yield |

| Acylation | Acetic anhydride, pyridine | 4-Acetoxy-2-(trifluoromethyl)quinoline-3-carboxylic acid | Reversible under acidic conditions |

| Oxidation | KMnO₄, acidic conditions | 2-(Trifluoromethyl)quinoline-3,4-dione | Limited by stability of trifluoromethyl group |

Quinoline Ring Reactivity

The trifluoromethyl group at position 2 directs electrophilic substitution to specific sites:

Metal Complexation

The compound acts as a bidentate ligand via its hydroxyl and carboxylate groups:

| Metal Ion | Coordination Mode | Application | Reference |

|---|---|---|---|

| Cu(II) | O,O-chelating | Catalytic oxidation studies | |

| Fe(III) | Bridging ligand | Magnetic material precursors |

Comparative Reactivity with Structural Analogs

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated derivatives:

Mechanistic Insights

-

Decarboxylation : Proceeds via a six-membered transition state in anhydrous, high-temperature conditions, as observed in patent CN101781247B .

-

Esterification : Acid-catalyzed mechanism with rate-limiting protonation of the hydroxyl group.

-

Metal Binding : DFT studies suggest the carboxylate group contributes stronger binding than the hydroxyl group.

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

-

Antimicrobial Activity :

- Research indicates that derivatives of 4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid exhibit potent antimicrobial properties. Studies have shown that compounds synthesized from this base structure demonstrate significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

- For instance, specific derivatives have been identified with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating potential as antituberculosis agents .

-

Drug Development :

- The compound serves as a building block for synthesizing novel pharmaceuticals aimed at treating infectious diseases. Its ability to interact with biological macromolecules makes it a candidate for drug design strategies targeting specific enzymes or receptors .

- Preliminary interaction studies suggest that it may inhibit certain biological targets effectively, guiding further exploration into its therapeutic applications .

-

Antiviral Properties :

- Modifications on the quinoline nucleus have shown enhanced inhibition of viral replication while maintaining low cytotoxicity levels, making it a promising candidate for antiviral drug development .

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study focused on synthesizing quinoline derivatives revealed that certain compounds exhibited enhanced antimicrobial activity due to the presence of trifluoromethyl groups combined with other substituents. This suggests that structural modifications can significantly impact biological efficacy .

- Compounds derived from this compound were screened for antibacterial properties, with some showing remarkable effectiveness against both bacterial and fungal strains .

- Structural Activity Relationship (SAR) :

Wirkmechanismus

The mechanism of action of 4-Hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, its interaction with cellular proteins can induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxyquinoline: Lacks the trifluoromethyl group but shares the hydroxyl and quinoline core.

2-(Trifluoromethyl)quinoline: Lacks the hydroxyl and carboxylic acid groups but contains the trifluoromethyl and quinoline core.

Uniqueness: 4-Hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the hydroxyl and carboxylic acid groups provide sites for further chemical modification .

Biologische Aktivität

4-Hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This quinoline derivative exhibits potential as an antimicrobial, anti-inflammatory, and anticancer agent. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

The molecular formula of this compound is C11H6F3NO3, with a molecular weight of 273.16 g/mol. Its structure includes a hydroxyl group, a trifluoromethyl group, and a carboxylic acid moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. A study synthesized various quinoline derivatives and tested their in vitro antimicrobial activity against multiple pathogens. The results showed that certain derivatives displayed enhanced potency compared to non-fluorinated analogs, suggesting that the trifluoromethyl group contributes positively to antimicrobial efficacy .

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The mechanism appears to involve the modulation of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in inflammatory responses .

Anticancer Activity

The compound has shown promise as an anticancer agent. In a study evaluating its effects on various cancer cell lines, it was found to induce apoptosis and inhibit cell proliferation. The half-maximal inhibitory concentration (IC50) values were determined for several cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

The underlying mechanisms include the activation of caspase pathways and modulation of cell cycle regulators, indicating its potential for therapeutic applications in oncology .

Case Studies

- Antimicrobial Efficacy : A case study involved testing the compound against clinical isolates of resistant bacteria. The results indicated that the compound inhibited growth in strains resistant to standard antibiotics, highlighting its potential as a novel antimicrobial agent.

- Cancer Therapeutics : In a preclinical model of breast cancer, treatment with this compound resulted in significant tumor regression compared to control groups. Histological analysis revealed reduced cell proliferation markers and increased apoptosis in treated tumors.

Eigenschaften

IUPAC Name |

4-oxo-2-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)9-7(10(17)18)8(16)5-3-1-2-4-6(5)15-9/h1-4H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLXMVZJRDZVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608757 | |

| Record name | 4-Oxo-2-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75999-60-9 | |

| Record name | 4-Hydroxy-2-(trifluoromethyl)-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75999-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-2-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.